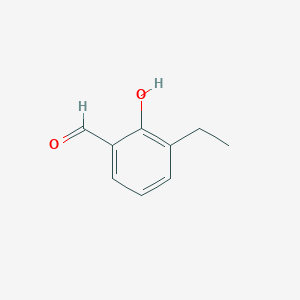

3-Ethyl-2-hydroxybenzaldehyde

Vue d'ensemble

Description

3-Ethyl-2-hydroxybenzaldehyde is an organic compound with the molecular weight of 150.18 . It is a liquid at room temperature . The IUPAC name for this compound is 3-ethyl-2-hydroxybenzaldehyde .

Molecular Structure Analysis

The InChI code for 3-Ethyl-2-hydroxybenzaldehyde is1S/C9H10O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-6,11H,2H2,1H3 . This indicates that the compound has 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis

3-Ethyl-2-hydroxybenzaldehyde is a liquid at room temperature . It has a molecular weight of 150.18 .Applications De Recherche Scientifique

Catalytic Functionalization

A study explored the catalytic functionalization of benzyl groups through oxyfunctionalization directed by hydroxyl groups, highlighting the transformation of hydroxybenzaldehydes into various aromatic carbonyl compounds. This Cu(OAc)2-catalyzed reaction utilizes ambient air, providing an atom-economical and environmentally benign approach for the synthesis of important pharmaceutical intermediates, including 4-hydroxybenzaldehydes and 4-hydroxyphenones (Jiang et al., 2014).

Synthesis with Alkynes, Alkenes, or Allenes

The reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes using a rhodium catalyst system has been developed. This process facilitates the synthesis of 2-alkenoylphenols, showcasing the versatility of hydroxybenzaldehydes in organic synthesis (Kokubo et al., 1999).

Antioxidant Activity Analysis

A study utilizing DFT/B3LYP computations investigated the radical scavenging activity of natural hydroxybenzaldehydes. This research documented the use of computed molecular descriptors to facilitate antioxidant activity studies, potentially guiding the selection of efficient antioxidants (Nenadis & Tsimidou, 2012).

Catalysis in Oxidation Reactions

Research on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated its efficiency as a catalyst for the oxidation of alcohols and hydrocarbons. This study highlights the potential for recyclable and environmentally friendly catalysts in oxidation processes (Ghorbanloo & Alamooti, 2017).

Fluorescence Derivatization in Chromatography

2-Amino-4,5-ethylenedioxyphenol has been identified as a useful precolumn fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This reagent reacts selectively with aldehydes, offering a novel approach for the analysis of these compounds (Nohta et al., 1994).

Safety And Hazards

The compound has been classified under the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves and eye protection .

Propriétés

IUPAC Name |

3-ethyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAPDYBQINBSRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-hydroxybenzaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-N-(3-morpholin-4-ylpropyl)-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2925906.png)

![2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2925909.png)

![4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2925912.png)

![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2925913.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2925916.png)

![N-(3,4-dimethylbenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2925919.png)

![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2925920.png)

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925921.png)